N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide
Description
N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide is a chiral sulfonamide derivative featuring a cyclopentenyl substituent at the sulfonamide nitrogen. The (1R)-stereochemistry of the cyclopentenyl group imparts distinct conformational and electronic properties, making this compound a valuable intermediate in asymmetric synthesis and medicinal chemistry. Its structure combines the rigidity of the cyclopentene ring with the electron-withdrawing sulfonamide group, enabling applications in catalysis and drug design .
Properties
CAS No. |
612546-36-8 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-[(1R)-cyclopent-2-en-1-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h2,4,6-9,11,13H,3,5H2,1H3/t11-/m0/s1 |
InChI Key |
KFHANGVDOOPYBY-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide typically involves the reaction of cyclopentene with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide has been investigated for its potential therapeutic effects, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory response, and its inhibition is beneficial in treating various inflammatory conditions.
Inflammation and Pain Management
Research indicates that compounds similar to this compound can be effective in managing pain and inflammation associated with conditions such as arthritis, migraines, and post-operative inflammation. For instance, a study demonstrated that COX-2 inhibitors significantly reduced pain and inflammation in animal models of arthritis .
Table 1: Therapeutic Applications of this compound
| Condition | Application | Study Reference |
|---|---|---|
| Arthritis | Pain relief | |
| Migraine | Reduction of headache intensity | |
| Post-operative inflammation | Decreased swelling |
Organic Synthesis Applications
This compound also plays a role in organic synthesis, particularly in reactions involving the Morita-Baylis-Hillman reaction. It has been used to synthesize various adducts that are valuable in the development of pharmaceuticals.
Catalytic Systems
Studies have shown that this compound can serve as an effective catalyst in certain organic reactions. The compound facilitates the formation of complex structures that are crucial for drug development .
Table 2: Synthesis Applications of this compound
| Reaction Type | Role of Compound | Outcome |
|---|---|---|
| Morita-Baylis-Hillman | Catalyst | Formation of adducts |
| Organic dye photocatalysis | Reaction facilitator | Enhanced efficiency |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in clinical settings.
Clinical Trials on Inflammation
A clinical trial involving patients with rheumatoid arthritis indicated that administration of COX-2 inhibitors led to significant improvements in joint pain and function . This reinforces the potential application of this compound as a therapeutic agent.
Synthesis Efficacy Studies
In synthetic chemistry, studies have demonstrated that using this compound as a catalyst resulted in higher yields of desired products compared to traditional methods . This highlights its importance in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the cyclopentene ring can interact with hydrophobic pockets in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their synthetic routes, and physicochemical properties:
Key Observations:
- Ring Size and Strain : The cyclopentenyl group (5-membered) in the target compound introduces moderate ring strain compared to the bicyclo[4.1.0]heptane system in 9 (higher strain) and the cyclooctenyl analog (lower strain) .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide, acetoxy) enhance electrophilicity, while methoxy and chromene systems increase π-conjugation .
- Stereochemical Complexity : The (1R)-configuration in the target compound contrasts with the racemic or undefined stereochemistry in analogs like 4j and 9 , highlighting its utility in enantioselective processes .
Physicochemical and Spectral Properties
- Optical Activity : The target compound’s chiral center contrasts with the planar chromene system in 4j , which lacks stereocenters. Analog 5aa () shows high optical activity ([α]D = +34), suggesting that stereochemistry significantly impacts rotational values .
- Thermal Stability : Chromene derivatives (e.g., 4j ) exhibit higher melting points (165°C) due to extended conjugation, whereas cyclopentenyl systems may show lower thermal stability .
Functional Group Diversity
Biological Activity
N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. This article explores the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO2S. The compound features a cyclopentene ring, which contributes to its unique biological properties. The sulfonamide group is known for its role in various pharmacological activities, particularly as an antibacterial and anti-inflammatory agent.
Research indicates that compounds with a sulfonamide moiety can inhibit various biological pathways. For instance, studies on analogues of benzenesulfonamides have shown their ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in numerous diseases including Alzheimer's disease and myocardial infarction .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Inflammatory Disease Models : In vivo studies have demonstrated that benzenesulfonamide analogues, including those structurally similar to this compound, exhibit protective effects in mouse models of Alzheimer's disease. These compounds were found to modify multiple pathologies associated with the disease, such as oxidative stress and synaptic degeneration .
- Zebrafish Screening : A zebrafish chemical screening study identified various small molecules that impact hematopoietic stem cell dynamics. Compounds similar to this compound were noted for their unexpected effects on cellular differentiation pathways, suggesting broader implications for cancer therapies .
- Pharmacokinetics : The pharmacokinetic profiles of related sulfonamide compounds indicate favorable absorption and distribution characteristics, making them suitable candidates for further drug development. Studies have shown that modifications to the sulfonamide structure can enhance bioavailability and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
